molecular formula C21H17ClN4 B11220902 7-(4-chlorophenyl)-5-phenyl-N-(prop-2-en-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

7-(4-chlorophenyl)-5-phenyl-N-(prop-2-en-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B11220902
M. Wt: 360.8 g/mol
InChI Key: YIISVFKRQHSYOT-UHFFFAOYSA-N
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Description

7-(4-chlorophenyl)-5-phenyl-N-(prop-2-en-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including chemistry, biology, and medicine. This compound features a pyrrolo[2,3-d]pyrimidine core, which is a common structural motif in many biologically active molecules.

Preparation Methods

The synthesis of 7-(4-chlorophenyl)-5-phenyl-N-(prop-2-en-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multistep reactions. One common synthetic route includes the following steps:

    Formation of the pyrrolo[2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the 4-chlorophenyl and phenyl groups: These groups can be introduced via substitution reactions using suitable reagents.

    N-alkylation: The prop-2-en-1-yl group is introduced through an alkylation reaction.

Industrial production methods may involve optimizing these steps to increase yield and reduce costs. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency .

Chemical Reactions Analysis

7-(4-chlorophenyl)-5-phenyl-N-(prop-2-en-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions .

Scientific Research Applications

7-(4-chlorophenyl)-5-phenyl-N-(prop-2-en-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(4-chlorophenyl)-5-phenyl-N-(prop-2-en-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar compounds to 7-(4-chlorophenyl)-5-phenyl-N-(prop-2-en-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine include other pyrrolo[2,3-d]pyrimidine derivatives. These compounds share the same core structure but differ in their substituents, which can significantly impact their properties and applications. For example:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H17ClN4

Molecular Weight

360.8 g/mol

IUPAC Name

7-(4-chlorophenyl)-5-phenyl-N-prop-2-enylpyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C21H17ClN4/c1-2-12-23-20-19-18(15-6-4-3-5-7-15)13-26(21(19)25-14-24-20)17-10-8-16(22)9-11-17/h2-11,13-14H,1,12H2,(H,23,24,25)

InChI Key

YIISVFKRQHSYOT-UHFFFAOYSA-N

Canonical SMILES

C=CCNC1=C2C(=CN(C2=NC=N1)C3=CC=C(C=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

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